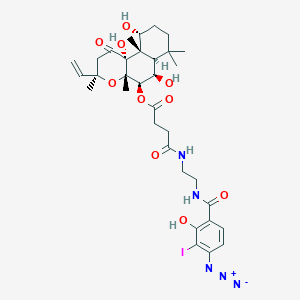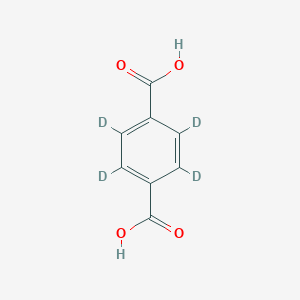
Manganese dipyridoxyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dipyridoxyl diphosphate (MnDPDP) is a contrast agent used in magnetic resonance imaging (MRI). It is a chelated complex of manganese and dipyridoxyl diphosphate, which has a high affinity for hepatocytes. MnDPDP has been extensively studied for its potential use in liver imaging and as a therapeutic agent for liver diseases.
Mécanisme D'action
Manganese dipyridoxyl diphosphate works by binding to the hepatocytes in the liver, which have a high concentration of divalent metal ions. This binding results in a change in the magnetic properties of the liver tissue, which can be detected by MRI. Manganese dipyridoxyl diphosphate also has antioxidant properties, which may help to protect the liver from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
Manganese dipyridoxyl diphosphate has been shown to have minimal biochemical and physiological effects on the liver and other organs. It is rapidly eliminated from the body through the kidneys and does not accumulate in tissues. Studies have also shown that Manganese dipyridoxyl diphosphate does not affect liver function or cause any adverse reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Manganese dipyridoxyl diphosphate has several advantages for lab experiments, including its high affinity for hepatocytes and its ability to enhance liver imaging. However, its use in lab experiments is limited by its high cost and the need for specialized equipment, such as an MRI machine.
Orientations Futures
There are several future directions for the use of Manganese dipyridoxyl diphosphate in scientific research. One potential area of study is the use of Manganese dipyridoxyl diphosphate in the diagnosis and treatment of liver diseases, such as cirrhosis and hepatitis. Another area of study is the development of new contrast agents that can target specific liver cells or tissues. Additionally, there is a need for further research into the long-term effects of Manganese dipyridoxyl diphosphate on liver function and overall health.
Méthodes De Synthèse
Manganese dipyridoxyl diphosphate is synthesized by reacting manganese chloride with dipyridoxyl diphosphate in an aqueous solution. The resulting complex is purified and formulated for use in MRI.
Applications De Recherche Scientifique
Manganese dipyridoxyl diphosphate has been used in various scientific research applications, including liver imaging, liver disease diagnosis, and therapeutic treatment. Its high affinity for hepatocytes makes it an ideal contrast agent for liver imaging, allowing for enhanced visualization and detection of liver lesions and abnormalities. In addition, Manganese dipyridoxyl diphosphate has been studied for its potential use in treating liver diseases, such as cirrhosis and hepatitis.
Propriétés
Numéro CAS |
119797-12-5 |
|---|---|
Nom du produit |
Manganese dipyridoxyl diphosphate |
Formule moléculaire |
C22H28MnN4O14P2-2 |
Poids moléculaire |
689.4 g/mol |
Nom IUPAC |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-4 |
Clé InChI |
QDQFSBKXQQZVTB-UHFFFAOYSA-J |
SMILES |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
SMILES canonique |
[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Synonymes |
N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



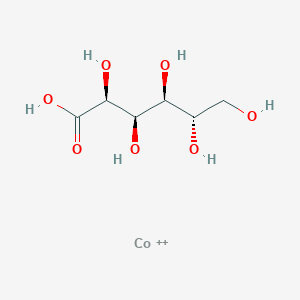
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
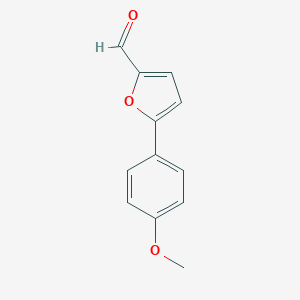
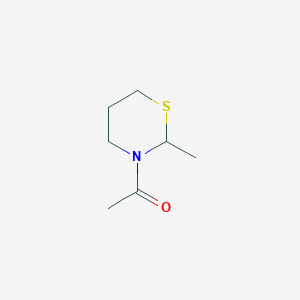
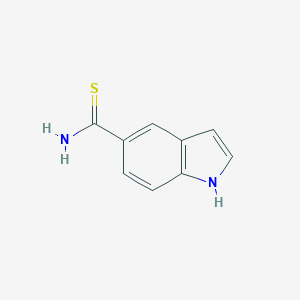
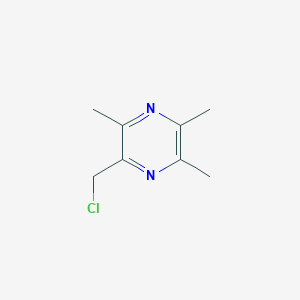
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
